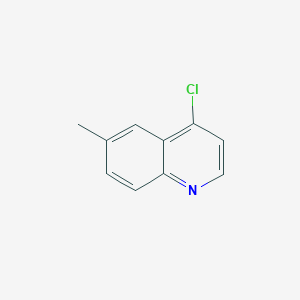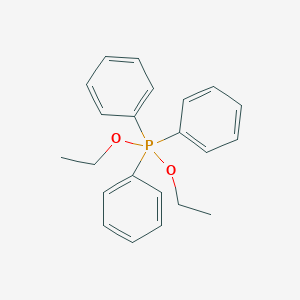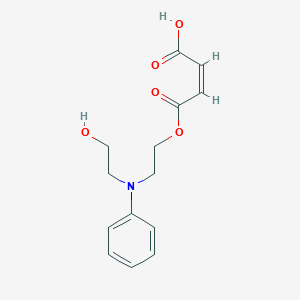
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester, commonly known as hydroxyethylpiperazine ethanesulfonic acid (HEPES), is a zwitterionic buffering agent widely used in biochemical and biological research. HEPES is a versatile compound that is used in various applications due to its unique properties.
Mechanism of Action
HEPES acts as a proton acceptor and donor, which helps to maintain the pH of the solution at a constant level. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. HEPES does not interfere with biological reactions because it does not react with metal ions or form complexes.
Biochemical and Physiological Effects:
HEPES has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity. However, HEPES is relatively expensive compared to other buffering agents. It is also not stable at high temperatures and can decompose at pH values below 6.0.
Future Directions
HEPES is a versatile compound that has many potential applications in biological and biochemical research. Future research could focus on developing new derivatives of HEPES that have improved stability and lower cost. HEPES could also be used in drug delivery systems, as it has a low toxicity and does not interfere with biological reactions.
Synthesis Methods
HEPES is synthesized by reacting 4-morpholineethanesulfonic acid (MES) with 2-chloroethylpiperazine in the presence of a base. The reaction yields HEPES and 2-hydroxyethylpiperazine (HEP). The reaction is carried out at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization.
Scientific Research Applications
HEPES is widely used in biological and biochemical research. It is a buffering agent that maintains the pH of the solution at a constant level. HEPES is used in cell culture media, protein purification, and enzyme assays. It is also used in electrophoresis, DNA sequencing, and western blotting. HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity.
properties
CAS RN |
15772-26-6 |
|---|---|
Molecular Formula |
C14H19NO6 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(Z)-4-[2-[N-(2-hydroxyethyl)anilino]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO5/c16-10-8-15(12-4-2-1-3-5-12)9-11-20-14(19)7-6-13(17)18/h1-7,16H,8-11H2,(H,17,18)/b7-6- |
InChI Key |
PTTYCKUPSLRLBP-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)/C=C\C(=O)O |
SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
Other CAS RN |
15772-26-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






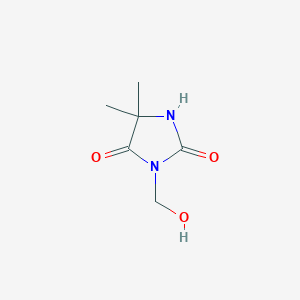
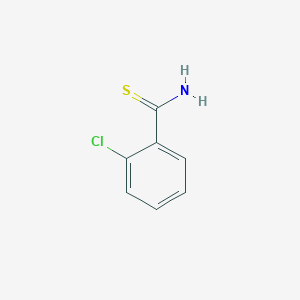
![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
